![molecular formula C14H7Cl3N2OS2 B2396817 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-67-2](/img/structure/B2396817.png)
3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, also known as DCTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCTB is a member of the thiazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level due to their diverse biological activities .
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its selectivity for protein kinases. This selectivity allows researchers to target specific kinases and study their activity in real-time. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Future Directions
There are several potential future directions for research involving 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of this compound-based probes for the detection of other enzymes and biomolecules. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and other conditions. Finally, the use of this compound in combination with other imaging techniques, such as MRI and PET, could lead to new insights into the role of protein kinases in disease and other biological processes.
Synthesis Methods
The synthesis of 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-amino-4,6-dichlorobenzamide and potassium thiocyanate to form this compound. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of protein kinase activity. This compound has been shown to selectively bind to protein kinases, which are enzymes that play a critical role in the regulation of cellular processes. By attaching a fluorescent tag to this compound, researchers can track the activity of protein kinases in real-time, allowing for a better understanding of their role in disease and other biological processes.
properties
IUPAC Name |
3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-8-3-7(4-9(16)5-8)13(20)19-14-18-10(6-21-14)11-1-2-12(17)22-11/h1-6H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLDSXHYUJNMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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